Methyl 3-amino-6-nitro-1-benzothiophene-2-carboxylate

Medicinal Chemistry Drug Design Physicochemical Property

Methyl 3-amino-6-nitro-1-benzothiophene-2-carboxylate is a heterocyclic building block featuring a benzothiophene core substituted with 3-amino, 6-nitro, and 2-methyl carboxylate functional groups. It is primarily used as an intermediate in pharmaceutical research and organic synthesis, with a molecular weight of 252.25 g/mol and computed XLogP3-AA of 2.8.

Molecular Formula C10H8N2O4S
Molecular Weight 252.25 g/mol
CAS No. 35212-90-9
Cat. No. B1330912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-6-nitro-1-benzothiophene-2-carboxylate
CAS35212-90-9
Molecular FormulaC10H8N2O4S
Molecular Weight252.25 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C2=C(S1)C=C(C=C2)[N+](=O)[O-])N
InChIInChI=1S/C10H8N2O4S/c1-16-10(13)9-8(11)6-3-2-5(12(14)15)4-7(6)17-9/h2-4H,11H2,1H3
InChIKeyAVWYTSRBVOQDRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-amino-6-nitro-1-benzothiophene-2-carboxylate (CAS 35212-90-9) Procurement Specifications


Methyl 3-amino-6-nitro-1-benzothiophene-2-carboxylate is a heterocyclic building block featuring a benzothiophene core substituted with 3-amino, 6-nitro, and 2-methyl carboxylate functional groups [1]. It is primarily used as an intermediate in pharmaceutical research and organic synthesis, with a molecular weight of 252.25 g/mol and computed XLogP3-AA of 2.8 [1][2]. Available at purities of 95% or higher, it is offered by multiple specialty chemical suppliers for research and development applications .

Why Methyl 3-amino-6-nitro-1-benzothiophene-2-carboxylate Cannot Be Simply Replaced by In-Class Analogs


Direct substitution with the 6-unsubstituted analog (methyl 3-amino-1-benzothiophene-2-carboxylate, CAS 35212-85-2) or other benzothiophene esters is not chemically equivalent. The 6-nitro group introduces quantifiable differences in lipophilicity (XLogP3-AA 2.8 vs. 3.0), hydrogen bonding capacity (6 vs. 4 H-bond acceptors), thermal stability (melting point 231–232 °C vs. 107–108 °C), and synthetic utility as an electron-withdrawing handle for further functionalization [1][2]. These properties directly impact reaction design, purification workflows, and downstream biological screening outcomes, necessitating compound-specific selection criteria.

Quantitative Differentiation Evidence for Methyl 3-amino-6-nitro-1-benzothiophene-2-carboxylate


Differential Lipophilicity Profile vs. 6-Unsubstituted Analog

The 6-nitro substitution reduces lipophilicity compared to the unsubstituted analog, methyl 3-amino-1-benzothiophene-2-carboxylate (CAS 35212-85-2). The target compound exhibits a computed XLogP3-AA value of 2.8, whereas the 6-unsubstituted analog has an XLogP3-AA of 3.0 [1][2]. This difference can influence membrane permeability and off-target binding in biological assays.

Medicinal Chemistry Drug Design Physicochemical Property

Enhanced Thermal Stability vs. 6-Unsubstituted Analog

The 6-nitro group increases intermolecular interactions, leading to a significantly higher melting point compared to the 6-unsubstituted analog. The target compound melts at 231–232 °C , whereas methyl 3-amino-1-benzothiophene-2-carboxylate melts at 107–108 °C [1].

Crystallization Process Chemistry Solid-State Characterization

Increased Hydrogen Bond Acceptor Capacity

The 6-nitro group provides two additional hydrogen bond acceptor sites. The target compound has a hydrogen bond acceptor count of 6, while the 6-unsubstituted analog has only 4 [1][2]. This property can alter binding modes to biological targets and influence crystal packing.

Molecular Recognition SAR Studies Crystallography

Synthetic Yield Benchmark for Route Selection

A reported synthesis of this compound proceeds with a yield of 54% under specific conditions: methyl thioglycolate, 2-fluoro-4-nitrobenzonitrile, triethylamine in acetonitrile at 25 °C for 19 h . While class-level yields for similar benzothiophene syntheses range from 38% to 96%, this specific yield provides a baseline for process optimization and cost assessment [1].

Organic Synthesis Process Development Building Block

Nitro Group as a Versatile Synthetic Handle

The 6-nitro substituent is a key functional handle for further transformations, including reduction to an amine (which can be acylated, alkylated, or diazotized) and nucleophilic aromatic substitution under appropriate conditions. This contrasts with the 6-unsubstituted analog, which lacks this reactive site for diversification [1][2].

Synthetic Methodology Derivatization Medicinal Chemistry

Implication in Antimicrobial Agent Development (Class-Level)

Benzothiophene derivatives, particularly those bearing nitro and amino groups, have been widely investigated for antimicrobial activity. Reviews highlight that nitro-substituted benzothiophenes exhibit significant antibacterial and antifungal properties [1]. While direct MIC data for this specific compound is not available, its structural features align with known antimicrobial chemotypes, including 6-nitro substituted benzothiazoles which show MIC 0.5 μg/mL against S. aureus [2].

Antibacterial Anti-infective Medicinal Chemistry

Optimal Research and Procurement Scenarios for Methyl 3-amino-6-nitro-1-benzothiophene-2-carboxylate


Lead Optimization in Medicinal Chemistry Requiring Reduced Lipophilicity

When a lead series exhibits excessive lipophilicity (e.g., logP >3), this compound offers a modest but quantifiable reduction (Δ -0.2) compared to the 6-unsubstituted analog, potentially improving aqueous solubility and reducing off-target binding [1][2].

Crystallization-Prone Process Development or Solid-State Characterization

The high melting point (231–232 °C) facilitates purification by recrystallization and ensures thermal stability during storage and reactions, making it preferable over lower-melting analogs [1][2].

Synthesis of Diverse Benzothiophene Libraries via Nitro Group Manipulation

The 6-nitro group serves as a precursor for amine derivatives through reduction, enabling the creation of amides, sulfonamides, ureas, and diazonium salts for further SAR exploration [1][2].

Anti-infective Drug Discovery Programs Targeting Novel Benzothiophene Scaffolds

Given the class-level antimicrobial activity of nitro-substituted benzothiophenes, this compound is a rational starting point for developing new antibacterial or antifungal agents [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-amino-6-nitro-1-benzothiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.